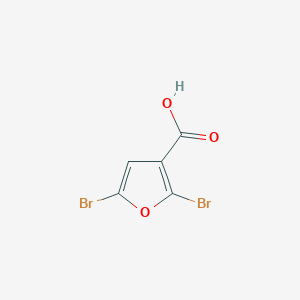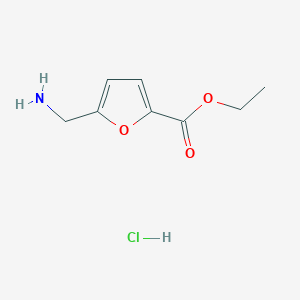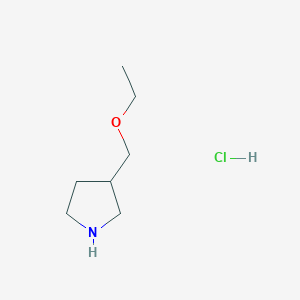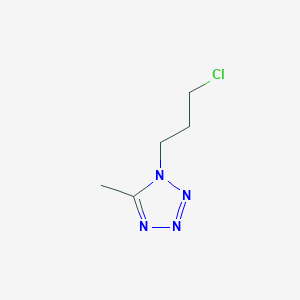
2,5-Dibromofuran-3-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Monomer- und Polymersynthese
Der vielseitigste furanische Baustein für chemische und Polymeranwendungen ist 2,5-Furandicarbonsäure . Es wird als Vorläufer für die Monomer- und Polymersynthese verwendet .
Nachhaltige Polymere
2,5-Furandicarbonsäure wird bei der Entwicklung nachhaltiger Prozesse für erneuerbare Biokunststoffe für Verpackungen verwendet . Dies bietet das Potenzial, etwa 2 % des Ölverbrauchs zu ersetzen .
Furanbasierte Materialien
2,5-Furandicarbonsäure wird zur Herstellung furanbasierter Materialien verwendet . Diese Materialien haben verschiedene potenzielle Anwendungen .
Biomassenverwertung
Aus Sicht der Kreislaufwirtschaft beinhalteten neuere Studien zur Synthese von 2,5-Furandicarbonsäure die Verwertung von lignocellulosehaltigen Materialien, die aus landwirtschaftlichen und Lebensmittel-Abfallströmen gewonnen werden können .
Oberflächenmodifikation von Nanopartikeln
Carbonsäuren, wie z. B. 2,5-Dibromofuran-3-carbonsäure, können zur Modifizierung der Oberfläche von Nanopartikeln verwendet werden .
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as furan carboxylic acids . These compounds are characterized by a furan ring bearing a carboxylic acid group .
Mode of Action
Furan carboxylic acids, in general, are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the carbonyl carbon of the furan ring, leading to a series of transformations .
Biochemical Pathways
Furan carboxylic acids and their derivatives are known to participate in a variety of biochemical reactions . These compounds can act as intermediates in various metabolic pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
The physicochemical properties of a compound, such as its solubility and stability, can influence its pharmacokinetic profile .
Result of Action
Furan carboxylic acids and their derivatives can potentially influence a wide range of biological processes due to their ability to participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of 2,5-Dibromofuran-3-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,5-Dibromofuran-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively stable and can be stored for long periods of time. Additionally, 2,5-Dibromofuran-3-carboxylic acid is relatively easy to synthesize, making it a convenient option for laboratory experiments. However, this compound can be toxic in high doses, and it has been found to have a variety of biochemical and physiological effects. Therefore, it is important to use caution when working with 2,5-Dibromofuran-3-carboxylic acid in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 2,5-Dibromofuran-3-carboxylic acid. One potential direction is to explore the potential uses of this compound in drug delivery systems, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of this compound, as well as its potential biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of 2,5-Dibromofuran-3-carboxylic acid in agriculture and biotechnology. Finally, further research could be conducted to explore the potential advantages and limitations of this compound for laboratory experiments.
Eigenschaften
IUPAC Name |
2,5-dibromofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O3/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFSHBPITAYYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743673 | |
| Record name | 2,5-Dibromofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-22-3 | |
| Record name | 3-Furancarboxylic acid, 2,5-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)







